molecular formula C7H9ClN4 B3022065 [2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine CAS No. 35053-55-5

[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine

Cat. No. B3022065
CAS No.: 35053-55-5
M. Wt: 184.62 g/mol
InChI Key: PXNSZQOCCRKKAQ-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

A mixture of 3-amino-6-chloropyridazine (1.3 g, 10 mmol) and dimethylformamide dimethylacetal (1.35 ml, 10.2 mmol) was heated at reflux for 2 h and concentrated under vacuum to afford a brown solid. After recrystallization with EtOAc, 1.5 g of N′-(6-Chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine was obtained in 81% yield.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[Cl:8][C:5]1[N:4]=[N:3][C:2]([N:1]=[CH:11][N:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
1.35 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
CUSTOM
Type
CUSTOM
Details
After recrystallization with EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)N=CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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